molecular formula C6H11N3O B1272811 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 7032-17-9

4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B1272811
CAS RN: 7032-17-9
M. Wt: 141.17 g/mol
InChI Key: LMLXMJPJCSUFAB-UHFFFAOYSA-N
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Description

The compound 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4-(3-aminopropyl) pyrazole was reported to be simplified from commercially available nicotinaldehyde, which was then directly coupled to a support for use in alcohol dehydrogenase purification . Other related pyrazole compounds have been synthesized through different approaches, such as the three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile , or by aminoalkylation of 3,5-dimethylpyrazole . These methods demonstrate the versatility in synthesizing pyrazole derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one was determined to establish the predominant tautomeric form and the intermolecular hydrogen bonding interactions . Similarly, the structure of 3-amino-4-acetyl-5-methylpyrazole and its metal complexes were characterized, revealing a distorted tetrahedral coordination around the metal atoms .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the reaction of pyrazole ligands with [RhCl(COD)]2 resulted in the formation of pyrazolate rhodium(I) complexes, which further reacted with a CO–H2 mixture to yield dinuclear pyrazolate-bridged tetracarbonyl compounds . Additionally, Schiff base ligands derived from pyrazole compounds have been synthesized and characterized, indicating the potential for tautomeric equilibria and the formation of different molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from their molecular structures and spectroscopic data. For example, the IR and NMR spectra of 3-amino-4-acetyl-5-methylpyrazole and its metal complexes were consistent with the observed molecular structures . The optoelectronic properties of certain pyrazole compounds were studied using density functional theory, revealing insights into their molecular architecture and electronic properties . The polarizability and hyperpolarizability of these compounds were calculated, suggesting their potential applications in nonlinear optics .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthesis Methods : The compound has been synthesized through various methods, including a novel approach from commercially available nicotinaldehyde, proving efficient for alcohol dehydrogenase purification (Miller, Giri, & Goldman, 1989).
  • Reactivity : Its reactivity has been explored, particularly in the context of alkylation, acylation, halogenation, sulfonation, coupling reactions, and other nucleophilic substitution reactions (Varvounis, Fiamegos, & Pilidis, 2007).

Biological and Pharmacological Potential

Material Science and Chemistry

  • Spectroscopic and Structural Investigations : The compound's analogs have been subject to extensive spectroscopic and structural studies, which contribute to understanding its chemical characteristics and potential applications in material science (Hayvalı, Unver, & Svoboda, 2010).
  • Catalysis : Derivatives of pyrazol-3-one have been used in catalysis, such as in the oxidation of cyclohexane with dioxygen, suggesting potential roles in industrial chemical processes (Mishra, Alegria, Martins, Silva, & Pombeiro, 2008).

Safety And Hazards

APTES is a toxic compound with an MSDS health hazard score of 3. APTES fumes are destructive to the mucous membranes and the upper respiratory tract, and should be used in a fume hood with gloves .

Future Directions

The future directions of “3-Aminopropyl” compounds research could involve the development of new synthesis methods, exploring their potential applications, and improving their physical and chemical properties .

properties

IUPAC Name

4-(3-aminopropyl)-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-3-1-2-5-4-8-9-6(5)10/h4-5H,1-3,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLXMJPJCSUFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380247
Record name 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one

CAS RN

7032-17-9
Record name 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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